molecular formula C18H24N4O3 B2884501 1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea CAS No. 2380059-49-2

1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea

Cat. No.: B2884501
CAS No.: 2380059-49-2
M. Wt: 344.415
InChI Key: RKHLQUPKGYMLNS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea is a complex organic compound that features a cyclopentyl group, a morpholine moiety, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the morpholine moiety and the cyclopentyl group. The final step usually involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}amine: Similar structure but with an amine group instead of a urea linkage.

    1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness

1-Cyclopentyl-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-18(19-13-3-1-2-4-13)20-14-5-6-17-15(11-14)16(21-25-17)12-22-7-9-24-10-8-22/h5-6,11,13H,1-4,7-10,12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHLQUPKGYMLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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